![molecular formula C21H23N3O6 B2550013 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea CAS No. 954660-82-3](/img/structure/B2550013.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea, is a urea derivative, which is a class of compounds known for their significance in medicinal chemistry. Urea derivatives often exhibit a wide range of biological activities and are frequently explored for their therapeutic potential. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the studies on similar urea derivatives.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbamate. In the context of the provided papers, diaryl ureas are synthesized using computer-aided design, which suggests a methodical approach to creating compounds with desired properties . The synthesis process is crucial as it impacts the purity, yield, and pharmacological activity of the final product.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The structure-activity relationship (SAR) studies, as mentioned in the first paper, indicate that the substitution pattern on the phenyl rings greatly influences the biological activity of these compounds . The molecular structure is also responsible for the compound's ability to form hydrogen bonds, which is a significant factor in its biological interactions.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including hydrogen bonding interactions. The third paper discusses the association of urea derivatives with other molecules through hydrogen bonding, which is influenced by the substituents on the urea . These interactions are essential for the biological activity of the compounds, as they can affect the binding affinity to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like benzo[d][1,3]dioxol and dimethoxyphenyl groups can affect these properties. For instance, the second paper describes the incorporation of benzophenone within a bis-urea macrocycle, which affects the photophysical properties and reactivity of the compound . These properties are critical for the compound's suitability as a drug candidate, including its pharmacokinetics and pharmacodynamics.
科学的研究の応用
Neuropharmacological Modulation
Research into compounds structurally related to the specified chemical has investigated their role in modulating neural receptors, which may have implications for treating conditions such as compulsive behaviors, including binge eating. For instance, studies on orexin receptors (OX1R and OX2R) antagonists have shown potential for reducing compulsive food intake in animal models without affecting standard food intake, suggesting a therapeutic angle for eating disorders (Piccoli et al., 2012).
Anticancer Activity
Another area of interest is the anticancer activity of urea derivatives. Diaryl urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects. This indicates the potential of such compounds, including those structurally similar to "1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea", as novel anticancer agents (Feng et al., 2020).
Chemical Synthesis and Characterization
The structural complexity of urea derivatives, including those with benzodioxole and dimethoxyphenyl groups, necessitates advanced synthesis and characterization techniques. Studies focusing on the synthesis of analogous compounds provide insights into the chemical properties and potential applications of such molecules in medicinal chemistry and drug design (Singh & Lesher, 1991).
Antioxidant Properties
Research into the antioxidant properties of compounds with urea and thiourea moieties indicates the potential for developing novel antioxidants. These compounds have been evaluated for their ability to scavenge free radicals, demonstrating significant antioxidant activities (Abd-Almonuim et al., 2020).
特性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-27-15-4-5-16(18(9-15)28-2)23-21(26)22-10-13-7-20(25)24(11-13)14-3-6-17-19(8-14)30-12-29-17/h3-6,8-9,13H,7,10-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHGDFGDRQQTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)
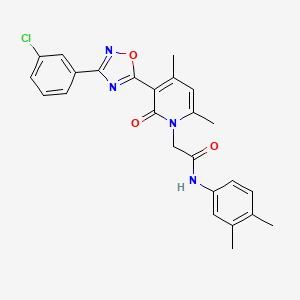
![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2549935.png)
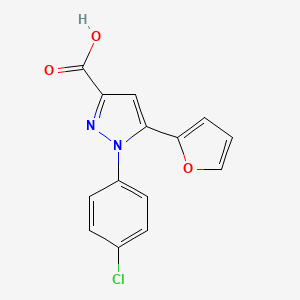
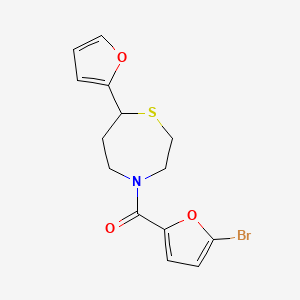
![5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2549941.png)
![4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2549944.png)
![N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B2549946.png)
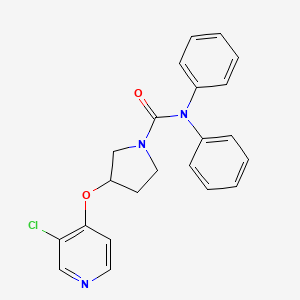
![N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549948.png)
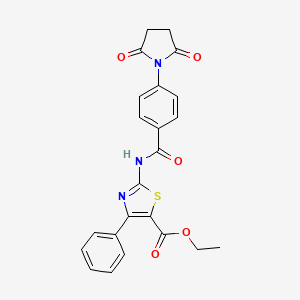
![2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene](/img/structure/B2549950.png)
![2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile](/img/structure/B2549951.png)
